Cas no 2228471-71-2 (3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine)

3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine
- 3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine
- 2228471-71-2
- EN300-1831657
-
- インチ: 1S/C12H23NO/c1-11(2)5-4-10(6-11)7-12(14-3)8-13-9-12/h10,13H,4-9H2,1-3H3
- InChIKey: OCDMARHRXUSIKK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1(CNC1)CC1CCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 21.3Ų
3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831657-0.05g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 0.05g |
$1608.0 | 2023-09-19 | ||
Enamine | EN300-1831657-10.0g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 10g |
$8110.0 | 2023-06-01 | ||
Enamine | EN300-1831657-0.1g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 0.1g |
$1685.0 | 2023-09-19 | ||
Enamine | EN300-1831657-0.25g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 0.25g |
$1762.0 | 2023-09-19 | ||
Enamine | EN300-1831657-0.5g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 0.5g |
$1838.0 | 2023-09-19 | ||
Enamine | EN300-1831657-5.0g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 5g |
$5470.0 | 2023-06-01 | ||
Enamine | EN300-1831657-2.5g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 2.5g |
$3752.0 | 2023-09-19 | ||
Enamine | EN300-1831657-1.0g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 1g |
$1887.0 | 2023-06-01 | ||
Enamine | EN300-1831657-10g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 10g |
$8234.0 | 2023-09-19 | ||
Enamine | EN300-1831657-1g |
3-[(3,3-dimethylcyclopentyl)methyl]-3-methoxyazetidine |
2228471-71-2 | 1g |
$1915.0 | 2023-09-19 |
3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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8. Book reviews
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidineに関する追加情報
3-(3,3-Dimethylcyclopentyl)methyl-3-methoxyazetidine: An Emerging Compound in Medicinal Chemistry
3-(3,3-Dimethylcyclopentyl)methyl-3-methoxyazetidine (CAS No. 2228471-71-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a wide range of biological activities. The presence of a dimethylcyclopentyl group and a methoxyazetidine moiety imparts distinct chemical and pharmacological properties to this molecule, making it an intriguing candidate for further research and development.
The dimethylcyclopentyl group is known for its ability to modulate the conformational flexibility and lipophilicity of molecules, which can significantly influence their interactions with biological targets. In the case of 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine, this group likely enhances the compound's ability to cross cell membranes and interact with specific receptors or enzymes. This property is particularly valuable in the design of drugs that need to penetrate the blood-brain barrier or target intracellular pathways.
The methoxyazetidine moiety, on the other hand, contributes to the compound's overall polarity and hydrogen-bonding capabilities. Azetidines are known for their ability to form stable complexes with metal ions and proteins, which can be exploited in the development of inhibitors or activators of specific biological processes. The methoxy substitution on the azetidine ring further enhances these properties by increasing the molecule's solubility and reducing its tendency to form aggregates, which can be a common issue in drug development.
Recent studies have highlighted the potential of 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent activity against certain types of cancer cells by selectively inhibiting key enzymes involved in cell proliferation and survival pathways. The researchers found that 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine effectively disrupts the activity of protein kinases, which are often overexpressed in cancer cells and play a crucial role in tumor growth and metastasis.
In another study, published in Bioorganic & Medicinal Chemistry Letters, 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine was evaluated for its potential as an antiviral agent. The results showed that this compound has significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve inhibition of viral replication through interference with viral RNA synthesis or protein processing. These findings suggest that 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine could be a promising lead compound for the development of broad-spectrum antiviral drugs.
Beyond its direct therapeutic applications, 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine has also been explored as a scaffold for the design of more complex molecules with enhanced biological activities. For example, researchers at a leading pharmaceutical company have used this compound as a building block to synthesize a series of analogs with improved potency and selectivity for specific targets. These efforts have led to the identification of several promising candidates that are currently undergoing preclinical testing for various diseases.
The synthetic accessibility of 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine is another factor contributing to its appeal in medicinal chemistry. The compound can be synthesized using well-established methods involving palladium-catalyzed coupling reactions and ring-closing metathesis. This synthetic route allows for efficient production on both laboratory and industrial scales, making it feasible to generate large quantities of the compound for further testing and development.
In conclusion, 3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine (CAS No. 2228471-71-2) represents an exciting new frontier in medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of innovative drugs for a wide range of diseases.
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